A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate
A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of efficient and successful research. tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate (Molecular Formula: C₁₃H₁₅BrN₂O₂, Molecular Weight: 311.17 g/mol ) is a key building block in medicinal chemistry.[1] The indazole scaffold is a significant pharmacophore, and the presence of a reactive bromomethyl group at the 4-position, combined with the stable N-Boc protecting group, makes this compound a versatile intermediate for creating diverse molecular libraries.
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected signals and fragmentation patterns. This document is designed to serve as a practical reference for the verification and analysis of this compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most definitive method for confirming the structure of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate. The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework. The N-Boc group significantly influences the electronic environment of the indazole ring, and its characteristic signals are readily identifiable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the tert-butyl group, the bromomethyl group, and the four protons on the indazole ring system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |
| tert-Butyl (-C(CH₃)₃) | ~ 1.7 | Singlet | 9H | This signal appears far upfield as a sharp singlet due to the magnetic equivalence of the nine protons. Its integration value of 9H is a hallmark of the Boc group.[2] |
| Bromomethyl (-CH₂Br) | ~ 4.5 - 4.8 | Singlet | 2H | The methylene protons are adjacent to an electron-withdrawing bromine atom and an aromatic ring, causing a significant downfield shift. This benzylic bromide signal is expected in the δ 4.4–4.7 ppm range.[3][4] |
| H-5 & H-6 | ~ 7.3 - 7.6 | Multiplet | 2H | These protons on the benzene portion of the indazole ring will likely appear as a complex multiplet or as two distinct triplets/doublets of doublets, depending on the specific coupling constants. |
| H-7 | ~ 7.8 - 8.0 | Doublet | 1H | The proton at the 7-position is deshielded by the adjacent pyrazole ring and is expected to appear as a doublet.[5] |
| H-3 | ~ 8.1 - 8.3 | Singlet | 1H | The proton at the C3 position of the 1H-indazole ring is typically a characteristic singlet found at a downfield chemical shift.[5] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Insights |
| tert-Butyl (-C (CH₃)₃) | ~ 28.0 | The nine equivalent methyl carbons of the tert-butyl group give rise to a strong signal in the aliphatic region.[2] |
| Bromomethyl (-C H₂Br) | ~ 30.0 - 33.0 | This benzylic carbon is shifted downfield by the attached bromine atom. |
| Quaternary Boc (-C (CH₃)₃) | ~ 82.0 - 85.0 | The quaternary carbon of the Boc group is a key identifier, appearing significantly downfield.[2] |
| C-5, C-6 | ~ 120.0 - 127.0 | These carbons of the benzene ring will resonate in the typical aromatic region.[5] |
| C-7 | ~ 110.0 - 115.0 | C7 is often more shielded compared to other carbons on the benzene portion of the indazole ring.[5] |
| C-3a, C-7a (Quaternary) | ~ 124.0, ~140.0 | These are the two quaternary carbons at the fusion of the rings. C7a typically appears at a higher frequency than C3a.[5] |
| C-4 | ~ 130.0 - 135.0 | The carbon bearing the bromomethyl substituent will be shifted downfield. |
| C-3 | ~ 133.0 - 136.0 | The C3 carbon of the pyrazole ring is characteristically found in this region.[5] |
| Carbonyl (-C=O) | ~ 148.0 - 150.0 | The carbonyl carbon of the Boc protecting group is significantly deshielded and is a key diagnostic peak. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducible and high-quality NMR data.
-
Sample Preparation : Dissolve 5-10 mg of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[2]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Structural Assignment Workflow
The following diagram illustrates the logical workflow for assigning the NMR signals to the molecular structure.
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in the molecule. The spectrum provides a molecular fingerprint based on the vibrational frequencies of specific bonds.
Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Vibration Type | Functional Group | Rationale and Key Insights |
| ~ 2980 - 2850 | C-H Stretch | Aliphatic (tert-Butyl, -CH₂Br) | These absorptions correspond to the stretching vibrations of the sp³ hybridized C-H bonds. |
| ~ 1725 - 1700 | C=O Stretch | Carbonyl (Boc group) | A strong, sharp absorption band in this region is highly characteristic of the carbonyl group in the tert-butoxycarbonyl protecting group.[2] |
| ~ 1620 - 1450 | C=C / C=N Stretch | Aromatic (Indazole ring) | A series of sharp bands in this region arise from the stretching vibrations within the fused aromatic and pyrazole rings of the indazole core. |
| ~ 1250 - 1150 | C-O Stretch | Ester (Boc group) | The C-O stretching of the ester functionality within the Boc group typically appears in this region. |
| ~ 700 - 600 | C-Br Stretch | Alkyl Halide (-CH₂Br) | The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : For a solid sample, the KBr pellet method is common. Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and press the mixture into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation : Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wave number.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns. Given the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge) | Proposed Fragment | Rationale and Key Insights |
| 310 / 312 | [M]⁺ | Molecular Ion : The presence of a pair of peaks with approximately 1:1 intensity, separated by 2 m/z units, is the definitive signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1] |
| 254 / 256 | [M - C₄H₈]⁺ | Loss of Isobutylene : This is a hallmark fragmentation of the Boc group, resulting from a McLafferty-type rearrangement. This is often a very prominent peak. |
| 210 / 212 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group : Represents the 4-(bromomethyl)-1H-indazole radical cation. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation : This is a very stable carbocation and is frequently the base peak in the mass spectra of Boc-protected compounds. |
Proposed Fragmentation Pathway
The fragmentation of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate is dominated by the characteristic cleavages of the N-Boc group.
Caption: Proposed MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction : For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is suitable. Alternatively, Direct Infusion Electrospray Ionization (ESI-MS) can be used.
-
Instrumentation : A mass spectrometer capable of detecting ions in the appropriate mass range (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Data Acquisition (EI Mode) :
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 500 to ensure detection of the molecular ion and key fragments.
-
Analyze the resulting mass spectrum for the molecular ion peak (including its isotopic pattern) and characteristic fragment ions.
-
Conclusion
The structural characterization of tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate can be confidently achieved through a combined analysis of NMR, IR, and MS data. The key spectroscopic signatures—including the characteristic ¹H and ¹³C signals of the N-Boc group and the indazole core, the strong carbonyl stretch in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry—provide a self-validating system for confirming the identity and purity of this important synthetic intermediate. This guide provides a robust predictive framework to aid researchers in the efficient and accurate analysis of this compound, facilitating its application in drug discovery and development programs.
References
- BenchChem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
-
Pamplona, T., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
- Wiley-VCH. (2007).
-
PubChem. tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]
- Supporting Information for [Relevant Publication Title].
-
Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry. [Link]
-
Bullpitt, M., et al. (1976). The Substituent Effect of the Bromomethyl Group. A Carbon-13 Magnetic Resonance Study. The Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry.
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]
